molecular formula C21H24O3 B12782199 Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- CAS No. 88221-80-1

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)-

Cat. No.: B12782199
CAS No.: 88221-80-1
M. Wt: 324.4 g/mol
InChI Key: HUVZVHSLWSFPAU-PMACEKPBSA-N
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Description

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a benzene ring, a cyclohexyl group, and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- typically involves several steps, including the formation of the benzene ring, the introduction of the cyclohexyl group, and the addition of the hydroxy group. Common synthetic routes include:

    Grignard Reaction: The reaction of a cyclohexylmagnesium bromide with a benzene derivative to introduce the cyclohexyl group.

    Friedel-Crafts Alkylation: The alkylation of benzene with a cyclohexyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the cyclohexyl and benzene rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, alpha-(4-methylphenyl)-beta-hydroxy-: Similar structure but with a methyl group instead of a cyclohexyl group.

    Benzenepropanoic acid, alpha-(4-ethylphenyl)-beta-hydroxy-: Similar structure but with an ethyl group instead of a cyclohexyl group.

Uniqueness

Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific chemical reactions and applications that require these properties.

Properties

88221-80-1

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20-/m0/s1

InChI Key

HUVZVHSLWSFPAU-PMACEKPBSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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